DM1-Smcc
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Overview
Description
DM1-SMCC is a drug-linker conjugate composed of the potent microtubule-disrupting agent DM1 and SMCC as a linker to make antibody drug conjugates (ADCs) . It was developed to overcome systemic toxicity associated with maytansine and to enhance tumor-specific delivery .
Molecular Structure Analysis
DM1-SMCC has a molecular formula of C51H66ClN5O16S . Its exact mass is 1071.39 and its molecular weight is 1072.620 . The InChIKey of DM1-SMCC is IADUWZMNTKHTIN-MLSWMBHTSA-N .
Physical And Chemical Properties Analysis
DM1-SMCC has a molecular weight of 1072.6 g/mol . Its exact mass is 1071.39 . The compound is not considered hazardous according to the 2012 OSHA Hazard Communication Standard .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs) for Cancer Treatment
DM1-Smcc is used in the development of Antibody-Drug Conjugates (ADCs) . ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer . They are complex molecules composed of an antibody linked to a biologically active cytotoxic (anti-cancer) payload or drug .
HER2-Positive Cancer Cells Treatment
DM1-Smcc has been used in the development of ADCs acting on HER2-positive cancer cells . HER2 is a protein that promotes the growth of cancer cells, and it is found in abundance in some cancers, including some types of breast and gastric cancer .
Noncleavable H32-DM1 ADCs
DM1-Smcc is used in the development of noncleavable H32-DM1 ADCs . These ADCs are developed using different linkers and drugs attached to the anti-HER2 antibody H32 .
Cleavable H32-VCMMAE ADCs
In addition to noncleavable H32-DM1 ADCs, DM1-Smcc is also used in the development of cleavable H32-VCMMAE ADCs . These ADCs have shown higher Drug-to-Antibody Ratios (DARs) and greater synthetic yields without compromising potency .
Enhanced Anticancer Efficacy
The anticancer efficacy of H32-DM1 was found to be 2- to 8-fold greater than that of Kadcyla® . The efficacy of H32-VCMMAE was in turn better than that of H32-DM1 .
Optimal DAR for H32-VCMMAE
The optimal DAR for H32-VCMMAE was found to be 6.6 , with desirable attributes including good cell penetration, a releasable payload in cancer cells, and high potency .
Mechanism of Action
- DM1-SMCC is an antibody-conjugatable maytansinoid. It binds to a specific target, which is often an antigen expressed on cancer cells. The primary target for DM1-SMCC can vary depending on the specific antibody it is conjugated to. For example, it could be an antigen like EpCAM (epithelial cell adhesion molecule) .
- By binding to microtubules, DM1 suppresses their dynamicity, disrupting their function. This disruption interferes with cell division and ultimately leads to cell death .
Target of Action
Mode of Action
Safety and Hazards
DM1-SMCC is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is advised to avoid contact with skin and eyes, formation of dust and aerosols, and exposure without special instructions .
Future Directions
The future directions of DM1-SMCC research involve understanding the mechanisms of resistance and finding ways to overcome them . There is also interest in studying the impact of the drug payload, particularly the ability of the payload to diffuse outside of the original targeted cell into adjacent cells .
properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 4-[[3-[3-[[(2S)-1-[[(1S,2R,3S,5S,6S,16E,18E,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl]oxy]-1-oxopropan-2-yl]-methylamino]-3-oxopropyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]methyl]cyclohexane-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C51H66ClN5O16S/c1-27-10-9-11-37(69-8)51(67)25-35(70-49(66)53-51)28(2)45-50(4,72-45)38(24-42(61)55(6)33-21-31(20-27)22-34(68-7)44(33)52)71-47(64)29(3)54(5)39(58)18-19-74-36-23-43(62)56(46(36)63)26-30-12-14-32(15-13-30)48(65)73-57-40(59)16-17-41(57)60/h9-11,21-22,28-30,32,35-38,45,67H,12-20,23-26H2,1-8H3,(H,53,66)/b11-9+,27-10+/t28-,29+,30?,32?,35+,36?,37-,38+,45+,50+,51+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IADUWZMNTKHTIN-MLSWMBHTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C/C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSC5CC(=O)N(C5=O)CC6CCC(CC6)C(=O)ON7C(=O)CCC7=O)C)\C)OC)(NC(=O)O2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C51H66ClN5O16S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1072.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
DM1-Smcc |
Q & A
Q1: What is the role of Succinimidyl 4-(N-maleimidomethyl)-Cyclohexane-1-Carboxylate (SMCC) in creating the Antibody-Drug Conjugate (ADC) DM1-Smcc?
A1: SMCC acts as a critical linker molecule in constructing the DM1-Smcc antibody-drug conjugate. [] The research highlights SMCC's function in connecting the antibody Trastuzumab to the cytotoxic agent, Maytansinoid derivative (DM1). This linking strategy is crucial for delivering the potent DM1 specifically to target cells, enhancing its therapeutic efficacy while potentially minimizing off-target effects.
Q2: How does the synthesis process described in the paper contribute to the development of DM1-Smcc?
A2: The paper outlines a detailed synthesis method for creating SMCC and subsequently conjugating it to Trastuzumab and DM1. [] This detailed protocol is essential for researchers aiming to replicate the production of DM1-Smcc, facilitating further investigations into its therapeutic potential. By providing a clear roadmap for synthesis, the research contributes valuable knowledge to the field of antibody-drug conjugate development.
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